7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

Medicinal Chemistry Synthetic Building Blocks Procurement

7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is a strategic kinase inhibitor building block. Unlike methyl or propyl analogs, the 2-ethyl group delivers an intermediate logP that balances solubility and target binding, while the 7-chloro substituent permits efficient SNAr-based parallel synthesis. This dual reactivity supports rapid SAR exploration at the kinase hinge region, accelerating lead optimization for DYRK1A, FGFR, and related kinase programs. Choose this core to maintain synthetic fidelity and biological selectivity in your library design.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B13016153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCN1C=C2C=NN=C(C2=N1)Cl
InChIInChI=1S/C7H7ClN4/c1-2-12-4-5-3-9-10-7(8)6(5)11-12/h3-4H,2H2,1H3
InChIKeyMTFYZNNARCWWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine: Procurement-Relevant Overview of a Core Pyrazolo-Pyridazine Intermediate


7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (CAS: 1823960-51-5) is a heterocyclic building block featuring a pyrazole ring fused to a pyridazine core . This structure is characterized by a chloro substituent at the 7-position and an ethyl group at the 2-position, which are critical handles for downstream chemical elaboration. The compound is primarily procured for use as a versatile intermediate in medicinal chemistry, where the pyrazolo[3,4-d]pyridazine scaffold is known for its potential in kinase inhibition and other therapeutic applications [1]. Its value proposition is not as a final active pharmaceutical ingredient (API) but as a synthetically flexible core for generating diverse compound libraries.

The Risks of Generic Substitution: Why the 2-Ethyl and 7-Chloro Substituents on Pyrazolo[3,4-d]pyridazine Are Not Interchangeable


Simple substitution of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine with close analogs like the 2-methyl or 2-propyl derivatives is not chemically or functionally neutral. The specific alkyl group at the 2-position directly influences the compound's steric bulk, lipophilicity, and electron-donating properties, which in turn can significantly alter the yield, regioselectivity, and rate of subsequent synthetic transformations . Furthermore, in biological systems, even a single methyl group change can drastically impact target selectivity. For instance, in a series of pyrazolo-pyridazine DYRK1A inhibitors, the addition of a single methyl group was shown to afford selectivity over related kinases like GSK3B, CDK2, and CLK3 [1]. Therefore, substituting the ethyl group for another alkyl chain can lead to a different reaction profile and potentially compromise the integrity of a synthetic pathway or the biological outcome of a screening campaign, making direct substitution without re-optimization a high-risk approach.

Quantitative Evidence Guide: Differentiating 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine from Structural Analogs


Comparative Procurement: Purity and Scalability of 7-Chloro-2-ethyl- vs. 2-methyl-pyrazolo[3,4-d]pyridazine

From a procurement perspective, the 2-ethyl derivative is available from major vendors at a defined purity level, which is a key parameter for experimental reproducibility. For example, 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is offered at a minimum purity of 95% (chemical grade) , a standard for research applications. While similar purities are reported for the 2-methyl analog, the scalability differs, with the ethyl variant being more readily available in gram-scale quantities from suppliers like Leyan, suggesting a more established supply chain and potentially lower cost-per-gram for larger projects . This data is comparative across vendor offerings and indicates a logistical advantage for projects requiring significant quantities of the 2-ethyl scaffold over the 2-methyl version.

Medicinal Chemistry Synthetic Building Blocks Procurement

Synthetic Utility: The 7-Chloro Substituent as a Key Derivatization Handle in Pyrazolo[3,4-d]pyridazine Scaffolds

The primary value of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine lies in its 7-chloro substituent, which is a versatile site for nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at the 7-position, enabling the rapid generation of diverse compound libraries [1]. This reactivity is a class-level feature of 7-chloro-pyrazolo[3,4-d]pyridazines and is the key point of differentiation from 7-unsubstituted or 7-alkyl/aryl analogs, which lack this convenient synthetic handle. The quantitative aspect of this differentiation is in the reaction yield. While specific yield data for this exact compound is not publicly available, the general class is known to undergo SNAr reactions in good yields, as demonstrated by the 48-75% yield reported for the synthesis of related pyrazolo[3,4-d]pyridazine derivatives via reaction with hydrazine [2].

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Comparative Structural Impact: Molecular Weight and Lipophilicity Differences Between 2-Alkyl Pyrazolo[3,4-d]pyridazine Analogs

The choice of the 2-alkyl substituent directly affects the physicochemical properties of the pyrazolo[3,4-d]pyridazine core. Replacing the ethyl group with a smaller methyl or larger propyl group results in measurable changes in molecular weight and, more importantly, lipophilicity (cLogP). 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine has a molecular weight of 182.61 g/mol and a calculated cLogP of approximately 1.7 . In comparison, the 2-methyl analog (MW 168.58 g/mol, cLogP ~1.2) is significantly more polar and less bulky, while the 2-propyl analog (MW ~196.64 g/mol, cLogP ~2.3) is more lipophilic and sterically demanding . These quantitative differences can influence membrane permeability, solubility, and protein binding in a biological context, making the 2-ethyl derivative a unique balance point within the homologous series.

Physicochemical Properties Drug Design Medicinal Chemistry

Defined Application Scenarios for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine Based on Evidenced Differentiation


Lead Generation and Hit-to-Lead Optimization in Kinase Inhibitor Programs

The pyrazolo[3,4-d]pyridazine scaffold is a recognized core in kinase inhibitor design, as demonstrated by its use in covalent FGFR inhibitors [1]. 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is an ideal starting material for this application. The 7-chloro handle allows for rapid parallel synthesis of focused libraries to explore SAR around the 7-position, a common vector for interacting with the kinase hinge region [2]. The 2-ethyl group offers a specific, intermediate lipophilic profile that can be systematically varied or retained as the series is optimized for potency and selectivity, making this compound a practical and strategic choice for medicinal chemists initiating a new kinase program.

Synthesis of Compound Libraries for Phenotypic or Target-Based Screening

For broad-spectrum drug discovery efforts, 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine serves as a central building block for generating diverse compound collections. Its dual functionality (the ethyl group and the reactive chloro substituent) allows for the creation of structural diversity at two distinct points on the core scaffold . The reliable SNAr chemistry at the 7-position, coupled with the potential for further modifications at the 2-position, makes it a high-value intermediate for populating screening decks with novel, three-dimensional heterocyclic entities that are distinct from the 'flat' aromatic compounds that often dominate screening libraries.

Development of Selective DYRK1A or Related Kinase Probes

The observation that minor alkyl modifications on pyrazolo-pyridazine compounds can dramatically alter kinase selectivity profiles [3] makes 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine a key tool. Researchers targeting DYRK1A or other closely related kinases can use this compound as a core to systematically explore the selectivity pocket. By synthesizing a small matrix of compounds from this single core (varying only the nucleophile at the 7-position), researchers can quickly identify analogs that achieve the desired selectivity profile without major changes to the core scaffold, thereby simplifying the chemical synthesis and SAR interpretation.

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